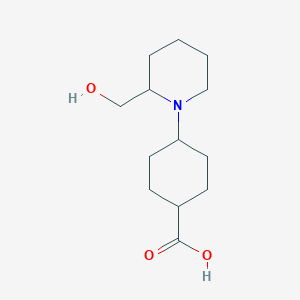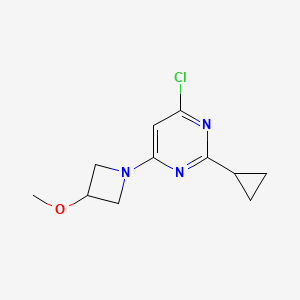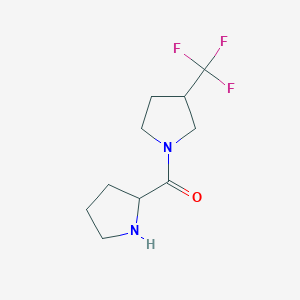
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The biological properties of the ketones were also determined by their stereochemistry .
Synthesis Analysis
In general, piperidones were prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Chemical Reactions Analysis
Piperidones undergo a variety of chemical reactions, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral reactions .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Substituted Piperidines : The chemical structure and synthesis of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, along with its derivatives, have been elaborately discussed, highlighting their pharmacological properties and varied applications in scientific research. This compound belongs to the broader family of 1-substituted piperidines, indicating a versatile chemical framework utilized in a range of applications, from synthesis to pharmacological studies (Vardanyan, 2018).
NMR Characteristics and Conformational Analysis : Detailed nuclear magnetic resonance (NMR) spectral assignments and conformational analyses of derivatives of this compound have been presented. These studies offer insights into the molecular structure and dynamics, essential for understanding the chemical behavior and potential applications of these compounds (Zheng Jin-hong, 2011).
Biological Activity and Applications
Antimalarial Agents : Piperazine and pyrrolidine derivatives, including those structurally related to 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, have been synthesized and evaluated for their antimalarial properties against Plasmodium falciparum. These studies underscore the potential of such compounds in therapeutic applications and contribute to the understanding of structure-activity relationships (Mendoza et al., 2011).
Antibacterial Activity : Synthesized compounds involving piperidine structures have been tested for antimicrobial activities against various bacterial agents, indicating the potential of these compounds in developing new antibacterial agents (Venkatesan & Sumathi, 2009).
Chemical Synthesis and Characterization : The synthesis, structural characterization, and biological activities of compounds structurally related to 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one have been extensively studied. These research efforts contribute to the broad field of chemical synthesis, offering valuable insights into the properties and potential applications of these compounds (Bi, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)10(14)12-5-2-9(3-6-12)4-7-13/h8-9,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQUDHOKGZXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



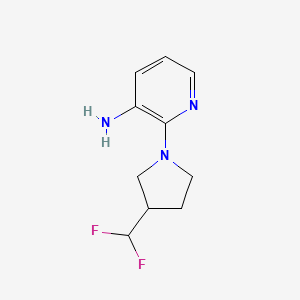
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)
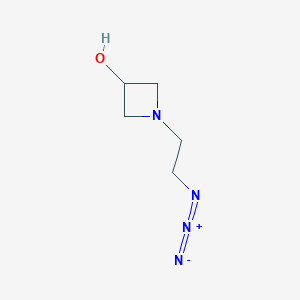
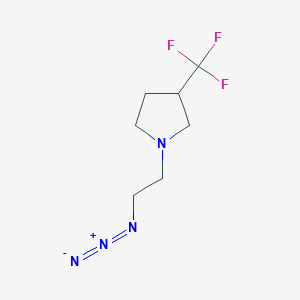
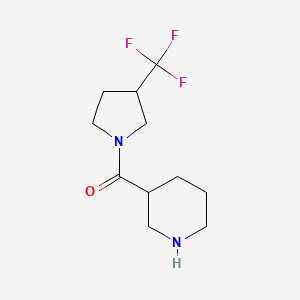
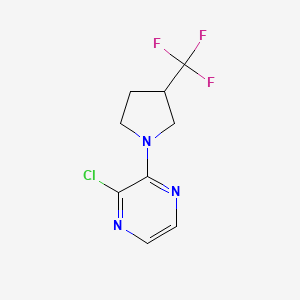
![6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476727.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)
